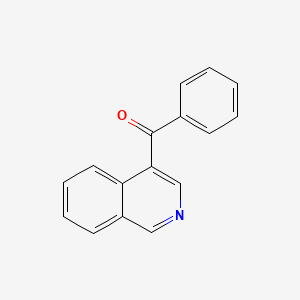

4-Benzoylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-4-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)15-11-17-10-13-8-4-5-9-14(13)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURSVJGBZMRAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305799 | |

| Record name | 4-Isoquinolinylphenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20335-71-1 | |

| Record name | 4-Isoquinolinylphenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20335-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinylphenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzoylisoquinoline: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylisoquinoline, systematically known as isoquinolin-4-yl(phenyl)methanone, is a heterocyclic aromatic ketone that has garnered interest within the scientific community. Its rigid isoquinoline core, coupled with the benzoyl substituent, presents a unique scaffold for the design of novel bioactive molecules. The isoquinoline moiety is a common feature in a vast array of natural products and pharmacologically active compounds, exhibiting a wide spectrum of biological activities.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The structural framework of this compound is characterized by a benzoyl group attached to the C4 position of the isoquinoline ring system. This arrangement results in a molecule with distinct electronic and steric properties that influence its chemical reactivity and biological interactions.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

A comprehensive table summarizing the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | isoquinolin-4-yl(phenyl)methanone | - |

| CAS Number | 20335-71-1 | [2] |

| Molecular Formula | C₁₆H₁₁NO | [2] |

| Molecular Weight | 233.26 g/mol | [2] |

| Appearance | Pale yellow to yellow solid | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents like ethanol, ether, and chloroform. Sparingly soluble in water. | [3] |

Synthesis of this compound

Conceptual Synthetic Workflow:

A potential synthetic route could involve the direct acylation of isoquinoline at the C4 position. However, direct electrophilic substitution on the pyridine ring of isoquinoline is often challenging and can lead to a mixture of products. A more controlled synthesis might involve the use of a pre-functionalized isoquinoline derivative.

Figure 2: Conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical):

This protocol is a conceptualization based on general organic synthesis principles and has not been experimentally validated from the available search results.

-

Reaction Setup: To a solution of a suitable 4-substituted isoquinoline precursor (e.g., 4-bromo-isoquinoline, for subsequent cross-coupling) in an inert solvent such as dichloromethane, add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C under an inert atmosphere.

-

Acylation: Slowly add benzoyl chloride to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the isoquinoline and benzoyl rings. The protons on the isoquinoline ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effect of the benzoyl group. The protons of the phenyl ring of the benzoyl group will also resonate in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 16 carbon atoms in the molecule. The carbonyl carbon of the benzoyl group is expected to have a characteristic downfield chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1650-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (233.26 g/mol ). Fragmentation patterns may involve the loss of the phenyl or benzoyl group.

Applications in Drug Discovery and Research

The isoquinoline scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates.[5] Derivatives of isoquinoline have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7]

The introduction of a benzoyl group at the 4-position of the isoquinoline ring system can significantly influence its biological activity. The ketone functionality can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. Furthermore, the phenyl ring provides a site for further functionalization to modulate physicochemical properties and explore structure-activity relationships (SAR).

While specific biological studies on this compound are limited in the public literature, research on related isoquinoline-containing compounds suggests potential avenues for investigation:

-

Anticancer Activity: Many isoquinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[8][9] The rigid, planar structure of this compound could allow for intercalation with DNA or interaction with key enzymatic targets involved in cell proliferation.

-

Enzyme Inhibition: The ketone moiety and the aromatic system could serve as key binding elements for various enzymes. For instance, derivatives of isoquinoline have been explored as inhibitors of kinases and other enzymes implicated in disease pathways.

-

CNS Activity: The isoquinoline core is present in many centrally acting natural products. The lipophilic nature of this compound may allow it to cross the blood-brain barrier, making it a candidate for investigating neurological effects.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed.

Conclusion

This compound represents an intriguing molecular scaffold with potential for exploration in medicinal chemistry and materials science. Its synthesis, while not extensively detailed in the literature, can be approached through established synthetic methodologies. The presence of both the isoquinoline core and a reactive benzoyl group offers numerous possibilities for derivatization and the development of novel compounds with tailored properties. Further investigation into the biological activities of this compound and its analogues is warranted to fully elucidate its therapeutic potential.

References

-

Appchem. Isoquinolin-4-yl(phenyl)methanone | 20335-71-1. Available from: [Link]

-

LFZ-4-46, a tetrahydroisoquinoline derivative, induces apoptosis and cell cycle arrest via induction of DNA damage and activation of MAPKs pathway in cancer cells - PMC - NIH. Available from: [Link]

-

Studies on quinones. Part 41: synthesis and cytotoxicity of isoquinoline-containing polycyclic ... - PubMed. Available from: [Link]

-

Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Available from: [Link]

-

Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. Available from: [Link]

-

View of Evaluation of Cytotoxicity of 2-(4-phenylthiazol-2-yl) benzo[de]isoquinoline-1,3-dione Derivatives - Frontiers in Health Informatics. Available from: [Link]

-

Isoquinoline - Wikipedia. Available from: [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. Available from: [Link]

-

Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. Available from: [Link]

-

ISOQUINOLINE - Ataman Kimya. Available from: [Link]

-

(PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity - ResearchGate. Available from: [Link]

-

Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC. Available from: [Link]

-

3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. Available from: [Link]

Sources

- 1. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on quinones. Part 41: synthesis and cytotoxicity of isoquinoline-containing polycyclic quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]

An In-depth Technical Guide to Aporphine Alkaloids with a Benzoyl Substituent: Synthesis, Characterization, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aporphine alkaloids, a significant class of isoquinoline alkaloids, have long been a subject of intense scientific scrutiny due to their diverse and potent biological activities.[1][2][3] Their tetracyclic core structure serves as a versatile scaffold for chemical modification, offering the potential to modulate their pharmacological profiles. This technical guide focuses on a specific, yet underexplored, subclass: aporphine alkaloids bearing a benzoyl substituent. The introduction of a benzoyl group, either at the nitrogen atom (N-benzoyl) or on the aromatic rings (C-benzoyl), can significantly alter the molecule's physicochemical properties, including lipophilicity, steric bulk, and electronic distribution. These modifications are hypothesized to influence receptor binding affinity, selectivity, and overall bioactivity. This guide provides a comprehensive overview of the prospective synthesis, in-depth spectroscopic and chromatographic characterization, and potential pharmacological evaluation of these novel compounds, with a particular focus on their interactions with key central nervous system targets.

Introduction to Benzoylated Aporphine Alkaloids

Aporphine alkaloids are naturally occurring compounds found in various plant families and are known for their wide range of pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties.[3] The core aporphine structure is a rigid tetracyclic system containing a dibenzo[de,g]quinoline nucleus.[4] Prominent examples of aporphine alkaloids include apomorphine, nuciferine, and glaucine, which have been extensively studied for their effects on the central nervous system, particularly their interactions with dopamine and serotonin receptors.[1][5]

The strategic addition of a benzoyl group (-CO-C₆H₅) to the aporphine scaffold presents a compelling avenue for drug discovery. A benzoyl substituent can:

-

Modulate Lipophilicity: The aromatic nature of the benzoyl group can increase the lipophilicity of the parent alkaloid, potentially enhancing its ability to cross the blood-brain barrier.

-

Introduce Steric Hindrance: The bulky benzoyl group can influence the molecule's conformation and its ability to fit into receptor binding pockets, potentially leading to altered selectivity.

-

Alter Electronic Properties: The carbonyl group of the benzoyl moiety is an electron-withdrawing group, which can impact the electron density of the aporphine core and its interactions with biological targets.

-

Provide a Handle for Further Functionalization: The benzoyl group itself can be substituted, offering a secondary point for chemical modification to fine-tune the compound's properties.

This guide will explore the synthetic pathways to access these novel derivatives, the analytical techniques required for their unambiguous characterization, and the potential pharmacological assays to unveil their therapeutic promise.

Synthetic Strategies for Benzoylated Aporphine Alkaloids

The synthesis of benzoylated aporphine alkaloids can be approached through two primary strategies: N-benzoylation and C-benzoylation. The choice of strategy depends on the desired location of the benzoyl substituent.

N-Benzoylation of Aporphine Alkaloids

The nitrogen atom at position 6 of the aporphine core is typically a secondary or tertiary amine, which is amenable to acylation reactions. N-benzoylation of aporphine alkaloids with a secondary amine (nor-aporphines) can be achieved through standard amide bond formation reactions.

Workflow for N-Benzoylation:

Caption: General workflow for the N-benzoylation of a nor-aporphine alkaloid.

Experimental Causality:

-

Choice of Reagent: Benzoyl chloride is highly reactive and suitable for less hindered amines. Benzoic anhydride is a milder alternative that can be used with more sensitive substrates.

-

Role of the Base: A non-nucleophilic organic base is crucial to neutralize the HCl or benzoic acid byproduct, driving the reaction to completion and preventing protonation of the starting amine.

-

Solvent Selection: Anhydrous aprotic solvents are used to prevent hydrolysis of the acylating agent.

C-Benzoylation of Aporphine Alkaloids

Introducing a benzoyl group onto the aromatic rings (A or D ring) of the aporphine nucleus is a more challenging synthetic endeavor, typically requiring a Friedel-Crafts acylation or related reaction. The position of acylation will be directed by the existing substitution pattern on the aromatic rings.

Workflow for C-Benzoylation:

Caption: General workflow for the C-benzoylation of an aporphine alkaloid via Friedel-Crafts acylation.

Experimental Causality:

-

Lewis Acid Catalyst: The Lewis acid is essential to activate the benzoyl chloride, forming a highly electrophilic acylium ion that can attack the electron-rich aromatic ring of the aporphine.

-

Protecting Groups: The presence of free hydroxyl or amino groups on the aporphine nucleus may interfere with the Friedel-Crafts reaction. Therefore, protection of these functional groups may be necessary prior to acylation.

-

Regioselectivity: The position of benzoylation is governed by the directing effects of the existing substituents on the aromatic rings. Electron-donating groups (e.g., methoxy) will direct acylation to ortho and para positions.

Spectroscopic and Chromatographic Characterization

Unambiguous characterization of the synthesized benzoyl aporphine alkaloids is paramount. A combination of spectroscopic and chromatographic techniques is required to confirm the structure and purity of the final products.

| Technique | Expected Observations for a Benzoylated Aporphine Alkaloid |

| Mass Spectrometry (MS) | - Molecular Ion Peak: The [M+H]⁺ or M⁺· peak will correspond to the molecular weight of the benzoylated product. - Fragmentation Pattern: Characteristic fragmentation patterns can help confirm the structure. For N-benzoyl derivatives, a prominent fragment corresponding to the benzoyl cation (m/z 105) is expected. For C-benzoyl derivatives, fragmentation may involve cleavage of the benzoyl group or ring fragmentation. |

| ¹H NMR Spectroscopy | - Aromatic Protons: Signals corresponding to the protons of the benzoyl group will appear in the aromatic region (typically δ 7.4-8.2 ppm). - Shifts in Aporphine Protons: The introduction of the benzoyl group will cause chemical shifts in the neighboring protons on the aporphine core. For N-benzoyl derivatives, significant downfield shifts of the protons on the nitrogen-containing ring are expected. |

| ¹³C NMR Spectroscopy | - Carbonyl Carbon: A characteristic signal for the carbonyl carbon of the benzoyl group will be observed in the downfield region (typically δ 165-175 ppm). - Aromatic Carbons: Signals for the carbons of the benzoyl ring will be present. |

| Infrared (IR) Spectroscopy | - Carbonyl Stretch: A strong absorption band corresponding to the C=O stretching vibration of the benzoyl group will be present (typically 1630-1680 cm⁻¹). |

| High-Performance Liquid Chromatography (HPLC) | - Purity Assessment: HPLC with a suitable column (e.g., C18) and mobile phase can be used to determine the purity of the synthesized compound. - Retention Time: The introduction of the benzoyl group is expected to increase the retention time compared to the parent alkaloid due to increased lipophilicity. |

Pharmacological Profile and Biological Evaluation

Given the known interactions of many aporphine alkaloids with serotonin and dopamine receptors, the pharmacological evaluation of benzoylated derivatives should initially focus on these targets.[6][7]

In Vitro Assays

-

Receptor Binding Assays: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays would be performed for a panel of serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) and dopamine (e.g., D₁, D₂, D₃) receptors to determine the binding affinity (Ki) of the benzoylated aporphine alkaloids.[7]

-

Functional Assays: To determine whether the compounds act as agonists, antagonists, or allosteric modulators, functional assays are necessary. These can include:

-

cAMP Assays: For G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.

-

Calcium Flux Assays: For GPCRs that signal through the phospholipase C pathway.[8]

-

Hypothesized Signaling Pathway Interaction:

Caption: Hypothesized interaction of a benzoyl aporphine alkaloid with a G-protein coupled receptor signaling pathway.

In Vivo Models

Promising candidates from in vitro screening can be advanced to in vivo models to assess their physiological effects. Depending on the in vitro profile, relevant animal models could include:

-

Models of Parkinson's Disease: To evaluate dopaminergic activity.

-

Models of Psychosis: To assess antipsychotic potential.

-

Models of Depression and Anxiety: To investigate serotonergic modulation.

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

Detailed Experimental Protocols

The following are representative, detailed protocols for the synthesis and characterization of a hypothetical N-benzoyl aporphine derivative.

Protocol: Synthesis of N-Benzoyl-nornuciferine

-

Materials: Nornuciferine (1 equivalent), benzoyl chloride (1.2 equivalents), triethylamine (1.5 equivalents), anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve nornuciferine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine dropwise to the stirred solution.

-

Slowly add benzoyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the pure product and concentrate to yield N-benzoyl-nornuciferine as a solid.

-

Protocol: Characterization of N-Benzoyl-nornuciferine

-

Mass Spectrometry (ESI-MS):

-

Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the electrospray ionization source.

-

Acquire the mass spectrum in positive ion mode and identify the [M+H]⁺ peak.

-

-

NMR Spectroscopy (¹H and ¹³C):

-

Dissolve an accurately weighed sample of the product in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

-

-

Infrared Spectroscopy (FT-IR):

-

Prepare a sample as a thin film or a KBr pellet.

-

Acquire the IR spectrum and identify the characteristic C=O stretching frequency of the amide.

-

Conclusion and Future Directions

The introduction of a benzoyl substituent to the aporphine alkaloid scaffold represents a promising strategy for the development of novel therapeutic agents. This guide has outlined the fundamental synthetic approaches, detailed characterization methodologies, and pertinent pharmacological evaluation techniques for this class of compounds. The insights provided are intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Future research in this area should focus on:

-

Building a Library of Analogs: Synthesizing a diverse library of N- and C-benzoylated aporphine alkaloids with various substitution patterns on both the aporphine core and the benzoyl ring.

-

Structure-Activity Relationship (SAR) Studies: Systematically evaluating the synthesized compounds to establish clear SARs for receptor affinity, selectivity, and functional activity.

-

Computational Modeling: Employing molecular docking and other computational tools to understand the binding modes of these compounds at their biological targets and to guide the design of more potent and selective analogs.

-

Exploration of Other Biological Targets: While the focus has been on CNS receptors, the potential of these compounds against other targets, such as cancer cell lines or inflammatory pathways, should also be investigated.

By systematically exploring the chemical space of benzoylated aporphine alkaloids, the scientific community can unlock new therapeutic opportunities for a range of challenging diseases.

References

-

Carson, M. C., et al. (2025). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. Journal of Medicinal Chemistry, 68(14), 14628-14644. [Link]

-

Wikipedia. (n.d.). Aporphine alkaloids. [Link]

-

CUNY Academic Works. (n.d.). Synthesis and Evaluation of C-10 Nitrogenated Aporphine Alkaloids at Serotonin and Dopamine Receptors. [Link]

-

Su, Y., et al. (2021). 8-, 9-, and 11-Aryloxy Dimeric Aporphines and Their Pharmacological Activities. Molecules, 26(15), 4587. [Link]

-

Li, Y., et al. (2024). Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application. Journal of Advanced Research, 63, 231-253. [Link]

-

Rossini, A. F. C., et al. (2015). Total Syntheses of Aporphine Alkaloids via Benzyne Chemistry: An Approach to the Formation of Aporphine Cores. The Journal of Organic Chemistry, 80(20), 10033-10040. [Link]

-

PubChem. (n.d.). Aporphine. [Link]

-

Semantic Scholar. (n.d.). Total Syntheses of Aporphine Alkaloids via Benzyne Chemistry: An Approach to the Formation of Aporphine Cores. [Link]

-

Ge, Y. C., & Wang, K. W. (2018). New Analogues of Aporphine Alkaloids. Mini reviews in medicinal chemistry, 18(19), 1590–1602. [Link]

-

Carson, M. C., et al. (2025). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. Journal of Medicinal Chemistry. [Link]

-

Silva, T. R. C., et al. (2022). Advances Towards the Synthesis of Aporphine Alkaloids: C-Ring Formation via Approaches Based on One- and Two-Bond Disconnections. The Chemical Record, 22(2), e202100246. [Link]

-

Ali, G. (2020). Synthetic Studies on Aporphine Alkaloids and Polycyclic Spiro Lignans. University of Mississippi. [Link]

-

ResearchGate. (2023). (PDF) Natural aporphine alkaloids: A comprehensive review of phytochemistry, anticancer activities, and clinical application. [Link]

-

McCall, R. B., et al. (2015). Synthesis and evaluation of aporphine analogs containing C1 allyl isosteres at the h5-HT(2A) receptor. Bioorganic & medicinal chemistry letters, 25(22), 5228–5232. [Link]

-

Tzeng, T. F., et al. (2020). Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome. Nutrients, 12(11), 3369. [Link]

-

Taylor & Francis. (n.d.). Aporphine alkaloids – Knowledge and References. [Link]

-

Zhang, Y., et al. (2014). Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes. Molecules, 19(3), 2797-2810. [Link]

-

ResearchGate. (n.d.). GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. [Link]

-

ResearchGate. (n.d.). Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays. [Link]

-

ResearchGate. (n.d.). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. [Link]

Sources

- 1. Aporphine alkaloids - Wikipedia [en.wikipedia.org]

- 2. New Analogues of Aporphine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academicworks.cuny.edu [academicworks.cuny.edu]

- 8. Synthesis and evaluation of aporphine analogs containing C1 allyl isosteres at the h5-HT(2A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Benzoylisoquinoline

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Benzoylisoquinoline, a key heterocyclic ketone with significant potential in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing not only predicted spectral data but also the underlying scientific principles and experimental protocols necessary for its empirical verification.

Introduction

This compound, also known as phenyl(isoquinolin-4-yl)methanone, is a molecule of interest due to the convergence of two important pharmacophores: the isoquinoline nucleus and the benzophenone moiety. The isoquinoline scaffold is a core component of many natural alkaloids and synthetic drugs, exhibiting a wide range of biological activities.[1][2] Similarly, benzophenone derivatives are utilized in photochemistry and as structural motifs in various bioactive compounds. The combination of these two groups in this compound suggests a unique electronic and steric profile, making its unambiguous structural confirmation paramount for any research and development endeavor.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a detailed fingerprint of a molecule's structure. This guide will delve into the predicted spectroscopic signature of this compound, offering a robust framework for its identification and characterization.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The following diagram illustrates the structure of this compound with the standard atom numbering system used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the isoquinoline and benzoyl moieties. The electron-withdrawing effect of the carbonyl group and the aromatic ring currents will influence the chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | 9.2 - 9.4 | s | - |

| H3 | 8.6 - 8.8 | s | - |

| H5 | 8.1 - 8.3 | d | 7.5 - 8.5 |

| H8 | 8.0 - 8.2 | d | 7.5 - 8.5 |

| H6, H7 | 7.6 - 7.9 | m | - |

| H2', H6' | 7.7 - 7.9 | m | - |

| H3', H5' | 7.4 - 7.6 | m | - |

| H4' | 7.5 - 7.7 | m | - |

Predicted in CDCl₃ at 400 MHz.

Interpretation:

-

Isoquinoline Protons: The protons on the isoquinoline ring are expected to be in the aromatic region. H1 and H3 are singlets as they lack adjacent protons for coupling. H1 is anticipated to be the most downfield-shifted proton due to its proximity to the electronegative nitrogen atom and the anisotropic effect of the benzoyl group. H5 and H8 will appear as doublets, while H6 and H7 will likely be a more complex multiplet.

-

Benzoyl Protons: The protons of the benzoyl group will also resonate in the aromatic region. The ortho-protons (H2' and H6') are expected to be more deshielded than the meta- (H3' and H5') and para- (H4') protons due to the electron-withdrawing nature of the carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 198 |

| C1 | 152 - 155 |

| C3 | 142 - 145 |

| C4 | 138 - 141 |

| C4a | 135 - 138 |

| C8a | 128 - 131 |

| C5 | 129 - 132 |

| C8 | 127 - 130 |

| C6 | 126 - 129 |

| C7 | 125 - 128 |

| C1' | 136 - 139 |

| C2', C6' | 130 - 133 |

| C3', C5' | 128 - 131 |

| C4' | 133 - 136 |

Predicted in CDCl₃ at 100 MHz.

Interpretation:

-

Carbonyl Carbon: The most downfield signal is expected for the carbonyl carbon (C=O) due to its sp² hybridization and the strong deshielding effect of the bonded oxygen atom.

-

Isoquinoline Carbons: The carbons of the isoquinoline ring will appear in the aromatic region. The chemical shifts will be influenced by the nitrogen atom and the benzoyl substituent.

-

Benzoyl Carbons: The carbons of the benzoyl ring will also be in the aromatic region, with C1' being the most deshielded of this group due to its direct attachment to the carbonyl group.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 1660 - 1680 | Strong | C=O stretch (aryl ketone) |

| 1580 - 1620 | Medium-Strong | C=C and C=N ring stretching |

| 1440 - 1460 | Medium | C=C ring stretching |

| 1250 - 1350 | Medium | C-C stretch |

| 700 - 850 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation:

-

C=O Stretch: The most characteristic peak in the IR spectrum of this compound will be the strong absorption band for the carbonyl (C=O) stretch of the aryl ketone, expected in the region of 1660-1680 cm⁻¹.

-

Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic rings will appear above 3000 cm⁻¹.

-

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the isoquinoline and benzene rings will give rise to several bands in the 1400-1620 cm⁻¹ region.

-

C-H Bending: Strong absorptions in the fingerprint region (below 1000 cm⁻¹) will be due to the out-of-plane C-H bending of the aromatic protons.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₁₆H₁₁NO

-

Molecular Weight: 233.27 g/mol

-

Nominal Mass: 233

-

Exact Mass: 233.0841

Predicted Fragmentation Pattern:

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways.

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 233.

-

Loss of CO: A common fragmentation for ketones is the loss of a neutral carbon monoxide molecule, which would result in a fragment at m/z 205.

-

Formation of Benzoyl Cation: Cleavage of the C-C bond between the isoquinoline ring and the carbonyl group would lead to the formation of a stable benzoyl cation at m/z 105. This is expected to be a prominent peak.

-

Formation of Phenyl Cation: The benzoyl cation can further lose a CO molecule to form the phenyl cation at m/z 77.

-

Formation of Isoquinoline Cation: The complementary fragment to the benzoyl cation would be the isoquinolin-4-yl cation, which would likely rearrange to a stable isoquinoline cation at m/z 129.

Experimental Protocol for MS Data Acquisition

Caption: Workflow for EI-MS data acquisition and analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive characterization of this molecule. The causality behind the predicted spectral features has been explained based on fundamental chemical principles and comparison with analogous structures. The included experimental protocols provide a self-validating system for researchers to confirm these predictions empirically. This guide serves as a foundational resource for the synthesis, identification, and further investigation of this compound in various scientific disciplines.

References

- Schmidt, J., et al. (2005). Analysis of benzylisoquinoline-type alkaloids by electrospray tandem mass spectrometry and atmospheric pressure photoionization. European Journal of Mass Spectrometry, 11(3), 325-333.

- Liu, X., et al. (2010). Phenyl(pyrrolo[2,1-a]isoquinolin-3-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3172.

- Hawks, Z., et al. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants.

- Li, Y., et al. (2024). Discovery of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone Derivatives as Potent Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors. Journal of Medicinal Chemistry.

- Kaiser, C., et al. (1987). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry, 30(11), 2057-2064.

- Liscombe, D. K., et al. (2015). Metabolome analysis of 20 taxonomically related benzylisoquinoline alkaloid-producing plants. BMC Plant Biology, 15, 241.

-

Rojas-Lima, S., et al. (2021). methanone. Molbank, 2021(4), M1295.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and Cell Physiology, 54(5), 647-662.

-

Wikipedia contributors. (2023, November 28). Benzylisoquinoline. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-Benzoylisoquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-Benzoylisoquinoline (also known as Isoquinolin-4-yl(phenyl)methanone), a significant heterocyclic ketone in medicinal chemistry and synthetic research. This document delves into the core chemical and physical properties of the molecule, outlines established and potential synthetic methodologies, and explores its current and prospective applications in drug discovery and materials science. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for researchers and developers in the field.

Core Molecular Profile

This compound is a rigid, aromatic molecule featuring an isoquinoline nucleus acylated at the C4-position with a benzoyl group. This structural arrangement confers a unique electronic and steric profile, making it an attractive scaffold for interacting with biological targets.

Chemical Structure and Identifiers

The fundamental identity of this compound is established by its molecular formula, weight, and internationally recognized chemical identifiers.

-

Systematic Name: Isoquinolin-4-yl(phenyl)methanone

-

Common Name: this compound

-

CAS Number: 20335-71-1[1]

-

Molecular Formula: C₁₆H₁₁NO[1]

-

Molecular Weight: 233.26 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁NO | Appchem[1] |

| Molecular Weight | 233.26 g/mol | Appchem[1] |

| SMILES | c1ccc(cc1)C(=O)c2cncc3c2cccc3 | Appchem[1] |

| MDL Number | MFCD13153008 | Appchem[1] |

Synthesis and Methodologies

The synthesis of 4-substituted isoquinolines, including this compound, can be approached through several strategic pathways. While a specific, detailed protocol for this compound is not abundantly available in public literature, established methods for analogous C4-substituted and acylated isoquinolines provide a strong foundation for its synthesis.

Conceptual Synthetic Pathways

The construction of the this compound scaffold can be envisioned through two primary strategies:

-

Late-Stage C4-Acylation of a Pre-formed Isoquinoline Ring: This involves the introduction of the benzoyl group onto an existing isoquinoline core.

-

Annulation of a Benzoyl-Containing Precursor: This strategy builds the isoquinoline ring from a precursor that already contains the benzoyl moiety.

Caption: High-level synthetic strategies for this compound.

Plausible Synthetic Protocol: Palladium-Catalyzed α-Arylation of a Ketone

A highly plausible and modular approach for the synthesis of 4-substituted isoquinolines involves the palladium-catalyzed α-arylation of ketones. This method offers a convergent route to polysubstituted isoquinolines.[2]

Principle: This methodology combines readily available precursors in a regioselective manner. The key steps involve the palladium-catalyzed coupling of an aryl halide with a ketone, followed by cyclization to form the isoquinoline ring.[2]

Step-by-Step Methodology:

-

Preparation of the Aryl Ketone Intermediate:

-

In a flame-dried, argon-purged reaction vessel, combine the palladium catalyst (e.g., 2-5 mol%) and a suitable base (e.g., 250 mol%).

-

Dissolve the aryl halide (100 mol%) in dry THF and add it to the reaction vessel.

-

Add the ketone (120-200 mol%) to the mixture.

-

Seal the vessel and heat at approximately 70°C for 18 hours.

-

After cooling, the reaction mixture is worked up to isolate the α-arylated ketone intermediate.

-

-

Cyclization to the Isoquinoline Core:

-

The isolated aryl ketone intermediate is then subjected to cyclization conditions.

-

Heating the intermediate in a solution of ammonium chloride (e.g., 1 M in 3:1 EtOH/H₂O) can facilitate deprotection and cyclization to yield the isoquinoline.[2]

-

For substrates requiring milder conditions, hydrolysis followed by basification with ammonium bicarbonate can promote cyclization.[2]

-

Caption: Workflow for Palladium-Catalyzed Isoquinoline Synthesis.

Alternative Synthetic Approaches

-

Friedel-Crafts Acylation: While challenging for the direct acylation at the C4 position of an unsubstituted isoquinoline due to regioselectivity issues, intramolecular Friedel-Crafts reactions of suitably designed precursors are a viable strategy for constructing the isoquinoline ring system.[3][4]

-

Heck Reaction: Commercially available 4-bromoisoquinoline can be coupled with appropriate reaction partners under Heck conditions to introduce substituents at the C4 position, which could then be further elaborated to the benzoyl group.[5]

Spectroscopic and Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the isoquinoline and benzoyl moieties. The protons on the isoquinoline ring will exhibit distinct chemical shifts and coupling patterns depending on their electronic environment.

-

¹³C NMR: The carbon NMR spectrum will display resonances for all 16 carbon atoms, with the carbonyl carbon of the benzoyl group appearing at a characteristic downfield shift.

-

Mass Spectrometry: Mass spectral analysis, particularly using techniques like electrospray ionization (ESI-MS), would be expected to show a prominent molecular ion peak corresponding to the molecular weight of this compound.[6] Tandem mass spectrometry (MS/MS) would provide valuable structural information through characteristic fragmentation patterns.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group, typically in the region of 1650-1700 cm⁻¹.

Applications in Research and Drug Development

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active natural products and synthetic drugs.[1][7] Derivatives of isoquinoline have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][7]

While specific biological data for this compound is limited in the public domain, its structural features suggest several potential areas of application:

-

Enzyme Inhibition: The rigid, aromatic structure of this compound makes it a candidate for targeting the active sites of various enzymes. The ketone functionality can act as a hydrogen bond acceptor, contributing to binding affinity.

-

Receptor Antagonism/Agonism: The isoquinoline nitrogen can be protonated under physiological conditions, allowing for ionic interactions with receptor sites. The overall shape of the molecule will determine its fit and activity at various G-protein coupled receptors (GPCRs) or ion channels.

-

Anticancer Research: Many isoquinoline derivatives exhibit cytotoxic effects against cancer cell lines.[5] this compound could be investigated for its potential to interfere with cell cycle progression, induce apoptosis, or inhibit key signaling pathways in cancer cells.

-

Antimicrobial Drug Discovery: The isoquinoline nucleus is present in several natural antimicrobial compounds. This compound could be screened for activity against a panel of bacterial and fungal pathogens.

-

Chemical Probe and Tool Compound: As a well-defined small molecule, this compound can be used as a chemical probe to investigate biological pathways or as a starting point for the development of more complex and potent bioactive molecules.

Conclusion and Future Perspectives

This compound represents a molecule of significant interest for synthetic and medicinal chemists. Its core structure is amenable to various synthetic strategies, and its physicochemical properties make it a promising scaffold for the development of novel therapeutic agents and research tools. Future research should focus on the development of efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, comprehensive biological screening is warranted to elucidate its pharmacological profile and identify potential therapeutic applications. The continued exploration of the chemical space around the this compound core holds considerable promise for advancements in drug discovery and materials science.

References

-

Schmidt, J., et al. (2005). Analysis of benzylisoquinoline-type alkaloids by electrospray tandem mass spectrometry and atmospheric pressure photoionization. European Journal of Mass Spectrometry, 11(3), 325-333. Available at: [Link]

-

Various Authors. (2024). Isoquinoline derivatives and its medicinal activity. Pharma Focus Asia. Available at: [Link]

-

Royal Society of Chemistry. (2012). Facile construction of pyrrolo[1,2-b]isoquinolin-10(5H)-ones via a redox-amination–aromatization–Friedel–Crafts acylation cascade reaction and discovery of novel topoisomerase inhibitors. Chemical Communications. Available at: [Link]

-

National Institutes of Health. (n.d.). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PubMed Central. Available at: [Link]

-

National Institutes of Health. (2011). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PubMed Central. Available at: [Link]

-

Jinjing Chemical. (2023). Common isoquinoline synthesis reactions. Available at: [Link]

-

National Institutes of Health. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Plausible mechanism of synthesis of isoquinolines from aryl ketone O‐acyloximes. Available at: [Link]

-

ResearchGate. (n.d.). Syntheses of 4-Substituted Isoquinolines. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Available at: [Link]

-

National Institutes of Health. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PubMed Central. Available at: [Link]

-

Royal Society of Chemistry. (2022). Synthesis of isoquinolones by visible-light-induced deaminative [4+2] annulation reactions. Chemical Communications. Available at: [Link]

-

Appchem. (n.d.). Isoquinolin-4-yl(phenyl)methanone. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Available at: [Link]

-

National Institutes of Health. (n.d.). (3,4-Dimethylphenyl)-isoquinolin-1-ylmethanone. PubChem. Available at: [Link]

-

National Institutes of Health. (2018). Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Purification and characterization of norcoclaurine synthase. Available at: [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. jinjingchemical.com [jinjingchemical.com]

- 5. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Modular isoquinoline synthesis using catalytic enolate arylation and in situ functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and isolation of novel benzylisoquinoline compounds

<An In-Depth Technical Guide to the Discovery and Isolation of Novel Benzylisoquinoline Compounds

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of plant-specialized metabolites, numbering approximately 2,500 known structures.[1] For centuries, humanity has exploited the potent pharmacological properties of these compounds, which include the renowned narcotic analgesics morphine and codeine, the antimicrobial agents berberine and sanguinarine, and the anticancer drug noscapine.[1][2][3] The immense therapeutic potential and complex chemistry of BIAs continue to drive the search for novel structures with enhanced efficacy and unique mechanisms of action. This guide provides a comprehensive, technically-grounded framework for the modern discovery and isolation of novel benzylisoquinoline compounds, integrating field-proven strategies with advanced analytical techniques. It is designed to navigate the researcher from the strategic sourcing of raw materials through to the final structural elucidation of a pure, novel bioactive compound.

The initial phase of any natural product drug discovery program is a carefully orchestrated sequence of steps designed to efficiently identify promising sources and extracts that warrant the significant investment of downstream isolation efforts. The causality behind each choice—from the plant species to the extraction solvent—directly impacts the probability of success.

Strategic Sourcing of Biological Material: The Foundation of Discovery

The search for novel BIAs begins with the selection of appropriate plant material. The families Papaveraceae, Berberidaceae, Ranunculaceae, and Lauraceae are particularly rich sources of these alkaloids.[4] The decision of what to collect is guided by several synergistic approaches:

-

Ethnobotanical Leads: Traditional medicine systems often provide powerful clues to bioactive plants, as their use is the result of generations of human trial and error.[5]

-

Chemotaxonomy: Knowledge of plant family relationships allows for targeted collection of species related to those already known to produce interesting BIAs.

-

Ecological Niche: Plants growing in unique or stressful environments may produce unique secondary metabolites as a survival mechanism.

Core Principle of Trustworthiness: Sustainable and Ethical Harvesting The long-term viability of natural product research depends on sustainable practices. Over-harvesting not only threatens biodiversity but also jeopardizes the future supply of valuable medicinal plants.[6][7] It is imperative to adopt ethical sourcing protocols, such as those outlined by the FairWild standard, which ensure the conservation of plant populations and fair compensation for local communities.[8] Promoting cultivation over wild harvesting for high-demand species is a critical strategy to alleviate pressure on wild populations.[6][7]

Extraction Strategy: Maximizing Yield and Chemical Diversity

The goal of extraction is to efficiently transfer the desired BIAs from the plant matrix into a solvent. The choice of solvent and method is critical and is dictated by the polarity of the target compounds.

Causality in Solvent Selection: Most BIAs are basic and exist as salts within the plant's vacuole. To extract them effectively, a common strategy involves:

-

Basification: The dried, powdered plant material is often moistened with a weak base (e.g., sodium carbonate or ammonia solution) to neutralize the plant acids and convert the alkaloid salts into their free base form.

-

Solvent Partitioning: The free bases, being more soluble in organic solvents, are then extracted with a solvent of medium polarity, such as dichloromethane, chloroform, or ethyl acetate.

Comparison of Common Extraction Techniques The selection of an extraction method involves a trade-off between efficiency, time, solvent consumption, and the thermal stability of the target compounds.

| Technique | Principle | Advantages | Disadvantages | Best Suited For |

| Maceration | Soaking plant material in a solvent at room temperature.[9] | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, potentially incomplete extraction. | Initial lab-scale screening. |

| Soxhlet Extraction | Continuous extraction with a cycling distilled solvent.[9] | Highly efficient, requires less solvent than maceration. | Requires heating; not for thermolabile compounds. | Exhaustive extraction of stable compounds. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls.[9] | Fast, efficient, reduced solvent and temperature. | Can be difficult to scale up. | Rapid screening and lab-scale extraction. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent.[9] | Highly selective, solvent-free final product, low temperatures. | High initial equipment cost. | High-value, sensitive compounds; green chemistry. |

Bioassay-Guided Fractionation: A Function-First Approach

Bioassay-guided fractionation is the cornerstone of discovering compounds with a specific biological activity.[10][11] It is an iterative process that systematically links biological function to chemical components.[5][12] Instead of isolating compounds randomly, this method uses a specific biological assay (e.g., antimicrobial, cytotoxic, enzyme inhibition) to guide every step of the separation process, ensuring that effort is focused exclusively on the fractions that contain the active compound(s).[11][13]

-

Initial Screening: Prepare a crude extract of the plant material and test it in the chosen bioassay to confirm activity.

-

Primary Fractionation: Subject the active crude extract to a low-resolution chromatographic technique, such as Vacuum Liquid Chromatography (VLC) or Flash Chromatography, using a stepwise gradient of solvents (e.g., hexane -> ethyl acetate -> methanol). This will separate the extract into 5-10 primary fractions based on polarity.

-

Bioassay of Fractions: Test each of the primary fractions in the bioassay.

-

Identify Active Fraction(s): Pinpoint the fraction or fractions that exhibit the highest activity.

-

Iterative Purification: Subject the most active fraction to a higher-resolution separation technique (e.g., preparative HPLC).

-

Repeat and Isolate: Collect the resulting sub-fractions, test them again, and repeat the process until a pure, active compound is isolated.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 5. What is Bioactivity-Guided Fractionation | IGI Global Scientific Publishing [igi-global.com]

- 6. omicsonline.org [omicsonline.org]

- 7. Conservation and sustainable use of medicinal plants: problems, progress, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 9. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 10. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioassay guided fractionation: Significance and symbolism [wisdomlib.org]

- 12. Quantifying synergy in the bioassay-guided fractionation of natural product extracts | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

The Definitive Guide to the Structural Elucidation of 4-Benzoylisoquinoline Analogues

For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of novel bioactive molecules is paramount. The 4-benzoylisoquinoline scaffold represents a promising pharmacophore, and a comprehensive understanding of its three-dimensional architecture and electronic properties is crucial for elucidating structure-activity relationships (SAR) and optimizing drug design. This in-depth technical guide provides a holistic approach to the structural elucidation of this compound analogues, integrating advanced spectroscopic and spectrometric techniques with field-proven insights.

The Strategic Imperative in Structural Elucidation

The journey from a newly synthesized compound to a fully characterized molecule demands a multi-pronged analytical approach. For this compound analogues, the elucidation process is not merely a sequence of experiments but a synergistic interplay of techniques, each providing a unique piece of the structural puzzle. The presence of the isoquinoline core, a benzoyl substituent at the C4 position, and potentially other functionalities, necessitates a robust strategy to unambiguously determine connectivity, stereochemistry, and conformation.

Our strategic workflow is designed to be a self-validating system, where data from one technique corroborates and refines the hypotheses drawn from another. This iterative process ensures the highest degree of confidence in the final structural assignment.

Caption: A strategic workflow for the structural elucidation of this compound analogues.

Mass Spectrometry: The First Glimpse into the Molecular Framework

Mass spectrometry (MS) serves as the initial and indispensable tool for determining the molecular weight and elemental composition of a this compound analogue. High-resolution mass spectrometry (HRMS) is particularly powerful, providing highly accurate mass measurements that allow for the confident assignment of a molecular formula.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is critical for obtaining meaningful data. For this compound analogues, which possess a basic nitrogen atom, electrospray ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that typically generates the protonated molecule, [M+H]+, minimizing fragmentation and providing a clear indication of the molecular weight.[1] In contrast, electron ionization (EI) is a "hard" technique that can cause extensive fragmentation, which, while useful for structural fingerprinting, may not always show a prominent molecular ion peak.

Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of the protonated molecule. The resulting fragmentation pattern provides valuable insights into the molecule's substructures. For this compound analogues, characteristic fragmentation pathways are expected.

A systematic study of isoquinoline alkaloids has shown that fragmentation behavior is highly dependent on the substitution pattern and the presence of conjugated systems.[2][3] For a this compound, key fragmentation events would likely involve:

-

Cleavage of the benzoyl group: Loss of the benzoyl cation ([C7H5O]+) or a neutral benzaldehyde molecule (C7H6O).

-

Fission of the isoquinoline ring: The isoquinoline core itself can undergo characteristic ring cleavages.

-

Loss of substituents: Any substituents on the benzoyl or isoquinoline rings will lead to their characteristic neutral losses.

Table 1: Predicted Mass Spectrometry Fragmentation for 4-(3,5-Dimethylbenzoyl)isoquinoline [4]

| m/z | Proposed Fragment | Significance |

| 261 | [M]+ (Molecular Ion) | Confirms the molecular weight of the parent molecule. |

| 246 | [M-CH3]+ | Loss of a methyl group from the dimethylbenzoyl moiety. |

| 133 | [C9H7N]+ (Isoquinoline moiety) | Indicates the presence of the isoquinoline core. |

| 119 | [C9H7]+ (Dimethylbenzoyl moiety) | Suggests the presence of the dimethylbenzoyl substituent. |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve the purified this compound analogue in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL or ng/mL range for analysis.[1]

-

Ionization: Introduce the sample solution into the mass spectrometer. For ESI, the sample is passed through a charged capillary to generate a fine spray of charged droplets.[1]

-

Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate a mass spectrum, which plots the relative abundance of ions versus their m/z values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. For this compound analogues, several key features are expected:

-

Isoquinoline Protons: The protons on the isoquinoline ring will appear in the aromatic region (typically 7.0-9.5 ppm). The H-1 proton is expected to be the most downfield signal due to the deshielding effects of the adjacent nitrogen atom and the nearby carbonyl group of the benzoyl substituent.[1]

-

Benzoyl Protons: The protons on the benzoyl ring will also resonate in the aromatic region, with their chemical shifts influenced by the substitution pattern.

-

Substituent Protons: Protons of any alkyl or alkoxy substituents will appear in their characteristic upfield regions.

¹³C NMR: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbonyl carbon of the benzoyl group is a particularly diagnostic signal, typically appearing significantly downfield (around 190-200 ppm). The carbon atoms of the isoquinoline and benzoyl rings will resonate in the aromatic region (120-160 ppm).

Table 2: Predicted ¹H and ¹³C NMR Data for 4-(3,5-Dimethylbenzoyl)isoquinoline [1]

| Signal Type | Predicted Chemical Shift (ppm) | Assignment | Key Insights |

| ¹H NMR | ~9.3 (s, 1H) | H-1 (Isoquinoline) | Downfield shift due to anisotropic effects of the nitrogen and carbonyl group. |

| ¹H NMR | ~8.0-7.5 (m, 4H) | H-5, H-6, H-7, H-8 (Isoquinoline) | Aromatic protons of the isoquinoline's benzene ring. |

| ¹H NMR | ~7.4 (s, 1H) | H-4' (Benzoyl) | Aromatic proton on the benzoyl ring. |

| ¹H NMR | ~7.2 (s, 2H) | H-2', H-6' (Benzoyl) | Aromatic protons on the benzoyl ring. |

| ¹H NMR | ~2.3 (s, 6H) | -CH₃ (Dimethyl) | Methyl protons on the benzoyl ring. |

| ¹³C NMR | ~195 | C=O (Benzoyl) | Characteristic downfield shift for a ketone carbonyl carbon. |

| ¹³C NMR | ~150 | C-1 (Isoquinoline) | Deshielded by the nitrogen atom. |

| ¹³C NMR | ~145 | C-3 (Isoquinoline) | Also influenced by the nitrogen. |

| ¹³C NMR | ~138-125 | Aromatic C (Isoquinoline & Benzoyl) | A complex region with multiple overlapping signals. |

| ¹³C NMR | ~21 | -CH₃ (Dimethyl) | Methyl carbons. |

2D NMR: Connecting the Dots

While 1D NMR provides foundational information, 2D NMR experiments are crucial for establishing the connectivity between atoms.[5][6][7]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing the proton networks within the isoquinoline and benzoyl rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This allows for the confident assignment of carbon signals based on their attached, and often more easily assigned, protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different fragments of the molecule, for example, linking the benzoyl group to the C4 position of the isoquinoline ring through correlations between the benzoyl protons and C4 of the isoquinoline.

Caption: A workflow for structural elucidation using 2D NMR techniques.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound analogue in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

1D Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

2D Spectra Acquisition: Perform COSY, HSQC, and HMBC experiments. The parameters for these experiments (e.g., number of scans, relaxation delays) should be optimized for the specific compound and spectrometer.

X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal of the this compound analogue can be obtained, single-crystal X-ray crystallography provides the most definitive and unambiguous structural information. This technique yields a three-dimensional map of the electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters.

The Power of a Crystal Structure

For this compound analogues, an X-ray crystal structure can reveal:

-

Conformation: The relative orientation of the benzoyl group with respect to the isoquinoline ring, which is crucial for understanding receptor binding.

-

Intermolecular Interactions: The packing of molecules in the crystal lattice, which can provide insights into potential intermolecular interactions in a biological context.

-

Absolute Stereochemistry: For chiral analogues, X-ray crystallography can unambiguously determine the absolute configuration.

While no specific crystal structures for this compound analogues were found in the initial literature search, the principles of crystallizing and analyzing heterocyclic compounds are well-established.[8] The heterocyclic ring of tetrahydroisoquinoline, for instance, typically adopts a half-chair conformation.[8]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the this compound analogue. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable single crystal on a diffractometer and expose it to a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of this compound analogues is a meticulous process that relies on the synergistic application of mass spectrometry, NMR spectroscopy, and, when possible, X-ray crystallography. By following a logical and self-validating workflow, researchers can achieve an unambiguous and comprehensive understanding of the molecular architecture of these important compounds. This detailed structural information is the bedrock upon which successful drug discovery and development programs are built.

References

-

Analysis of benzylisoquinoline-type alkaloids by electrospray tandem mass spectrometry and atmospheric pressure photoionization. European Journal of Mass Spectrometry. [Link]

-

Absorption spectrum of isoquinoline at 77 °K. ResearchGate. [Link]

-

Isoquinoline. NIST WebBook. [Link]

-

Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. ResearchGate. [Link]

-

Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. ResearchGate. [Link]

-

Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. National Institutes of Health. [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. National Institutes of Health. [Link]

-

Morita–Baylis–Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus. National Institutes of Health. [Link]

-

C1-Benzyl and benzoyl isoquinoline synthesis through direct oxidative cross-dehydrogenative coupling with methyl arenes. PubMed. [Link]

-

Organic Structure Elucidation Workbook. University of Notre Dame. [Link]

-

Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI. [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

-

Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. omicsonline.org [omicsonline.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 8. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Benzoylisoquinoline: Physicochemical Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 4-Benzoylisoquinoline in the Landscape of Bioactive Heterocycles

This compound, systematically known as (isoquinolin-4-yl)(phenyl)methanone, represents a unique structural motif within the broader class of benzylisoquinoline alkaloids (BIAs). While the core benzylisoquinoline skeleton is the foundation for over 2,500 known natural products with profound pharmacological activities, the introduction of a carbonyl group connecting the phenyl and isoquinoline rings at the 4-position creates a distinct chemical entity with potentially novel properties.[1][2] This guide provides a comprehensive technical overview of the physical and chemical characteristics of this compound, its synthesis, spectral properties, and a discussion of its potential applications in drug discovery and development, distinguishing it from its more extensively studied non-ketonic parent, 4-benzylisoquinoline.

Benzylisoquinoline alkaloids, as a class, are renowned for their diverse and potent biological effects, including analgesic (e.g., morphine), antimicrobial (e.g., berberine), and anticancer (e.g., noscapine) activities.[3][4] These compounds are primarily derived from the amino acid tyrosine in various plant families.[5] The unique arrangement of the isoquinoline and phenyl rings in this compound suggests that it may interact with biological targets in a manner distinct from naturally occurring BIAs, making it an intriguing subject for medicinal chemistry and pharmacological investigation.

Core Physicochemical Characteristics

Precise experimental data for this compound is not widely available in the public domain. However, based on its structural analogue, 4-benzylisoquinoline, and computational predictions, we can infer some of its key properties.

| Property | Value | Source |

| IUPAC Name | (isoquinolin-4-yl)(phenyl)methanone | N/A |